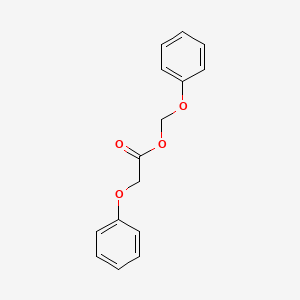

Phenoxymethyl phenoxyacetate

Description

Structure

3D Structure

Properties

CAS No. |

88920-35-8 |

|---|---|

Molecular Formula |

C15H14O4 |

Molecular Weight |

258.27 g/mol |

IUPAC Name |

phenoxymethyl 2-phenoxyacetate |

InChI |

InChI=1S/C15H14O4/c16-15(11-17-13-7-3-1-4-8-13)19-12-18-14-9-5-2-6-10-14/h1-10H,11-12H2 |

InChI Key |

QVCIITMJLJAGJI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)OCOC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Phenoxyacetate Compounds

Esterification Reactions for Phenoxyacetate (B1228835) Derivatives Synthesis

The synthesis of phenoxyacetate esters is primarily achieved through esterification reactions, which can be broadly categorized into direct alkylation approaches and catalytic esterification techniques. These methods provide versatile routes to a wide range of phenoxyacetate derivatives.

Direct Alkylation Approaches for Phenoxyacetate Ester Formation

Direct alkylation is a fundamental and widely employed strategy for the formation of phenoxyacetate esters. This approach typically involves the reaction of a phenoxide ion with an alkyl haloacetate in what is known as the Williamson ether synthesis. The phenoxide is generated by treating a phenol (B47542) with a suitable base, which then acts as a nucleophile, attacking the electrophilic carbon of the alkyl haloacetate and displacing the halide ion. nih.govlibretexts.org

Key reagents and conditions for this method include:

Phenols : The starting aromatic alcohol.

Alkylating Agents : Typically esters of chloroacetic acid or bromoacetic acid, such as ethyl chloroacetate (B1199739) or methyl bromoacetate (B1195939). chemicalbook.com

Bases : A base is required to deprotonate the phenol. Common choices include sodium hydroxide (B78521) nih.gov, potassium carbonate chemicalbook.com, or sodium ethoxide. libretexts.org

Solvents : Polar aprotic solvents like acetone (B3395972) or N,N-dimethylformamide (DMF) are often used to facilitate the reaction. chemicalbook.com

The reaction of a phenolate (B1203915) with an alkyl halide is a classic SN2 reaction. libretexts.org The choice of base and solvent system is crucial for optimizing the reaction yield and minimizing side reactions. For instance, the synthesis of methyl phenoxyacetate can be accomplished by reacting phenol and methyl bromoacetate in acetone with potassium carbonate as the base and potassium iodide as a catalyst. chemicalbook.com

Catalytic Esterification Techniques for Phenoxyacetate Synthesis

Catalytic esterification provides an alternative pathway to phenoxyacetate synthesis, starting from phenoxyacetic acid and an alcohol. This method, often referred to as Fischer esterification, is typically catalyzed by a strong acid. prepchem.comtcichemicals.com The acid protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity and facilitating nucleophilic attack by the alcohol.

Common catalysts and conditions include:

Acid Catalysts : Strong mineral acids like sulfuric acid are traditionally used. prepchem.com

Heterogeneous Catalysts : To promote greener and more sustainable processes, solid acid catalysts have been explored. These include metal-cation exchanged montmorillonite (B579905) nanoclays (e.g., Al³⁺-montmorillonite), which offer advantages such as ease of separation and reusability. nih.gov Amberlyst-15, a resin-based catalyst, has also been used effectively, particularly under solvent-free conditions. gcsu.edu

Reaction Conditions : The reaction is an equilibrium process. To drive it towards the product, an excess of the alcohol reactant is often used, or water is removed from the reaction mixture as it forms. tcichemicals.com

For example, ethyl phenoxyacetate can be prepared by refluxing phenoxyacetic acid with an excess of ethanol (B145695) in the presence of a catalytic amount of sulfuric acid. prepchem.com Research into solvent-free esterification using catalysts like montmorillonite clay aims to develop more environmentally benign synthetic routes. nih.govjetir.org

Preparation of Alkyl Phenoxyacetates (e.g., Methyl Phenoxyacetate, Ethyl Phenoxyacetate)

The synthesis of specific alkyl phenoxyacetates, such as methyl phenoxyacetate and ethyl phenoxyacetate, exemplifies the practical application of the aforementioned methodologies. These esters are valuable intermediates in the synthesis of various biologically active molecules. jetir.orgnih.gov

Methyl Phenoxyacetate is commonly synthesized via the direct alkylation of phenol. In a typical procedure, phenol is reacted with methyl chloroacetate or methyl bromoacetate in the presence of a base like potassium carbonate. chemicalbook.comprepchem.com The reaction is often carried out in a solvent such as acetone or DMF. chemicalbook.com

Ethyl Phenoxyacetate can be prepared either by direct alkylation of phenol with ethyl chloroacetate or through the acid-catalyzed esterification of phenoxyacetic acid with ethanol. prepchem.comchemicalbook.com The direct esterification method involves refluxing phenoxyacetic acid and ethanol with a catalyst like sulfuric acid. prepchem.com

The table below summarizes typical synthetic routes for these two esters.

| Product | Synthetic Method | Key Reagents | Catalyst/Base | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Methyl Phenoxyacetate | Direct Alkylation | Phenol, Methyl Bromoacetate | K₂CO₃, KI | Acetone | 80% | chemicalbook.com |

| Methyl Phenoxyacetate | Direct Alkylation | Phenol, Methyl Chloroacetate | Potassium Carbonate | N,N-dimethylformamide | 92% | chemicalbook.com |

| Ethyl Phenoxyacetate | Catalytic Esterification | Phenoxyacetic Acid, Ethanol | Sulfuric Acid | Ethanol (excess) | Not specified | prepchem.com |

| Ethyl Phenoxyacetate | Direct Esterification | Phenoxyacetic Acid, Ethanol | None specified (azeotropic) | Not specified | Not specified | chemicalbook.com |

Advanced Functionalization and Derivatization Strategies

Phenoxyacetate esters are not merely synthetic endpoints but are versatile platforms for further chemical modification. Their ester functionality is readily converted into other groups, enabling the synthesis of a diverse array of derivatives, including hydrazides and various heterocyclic systems.

Synthesis of Phenoxyacetohydrazide Derivatives

Phenoxyacetohydrazides are key intermediates synthesized from their corresponding phenoxyacetate esters. The transformation is a nucleophilic acyl substitution reaction where the alkoxy group of the ester is displaced by a hydrazinyl group. This is typically achieved by reacting the alkyl phenoxyacetate (e.g., ethyl phenoxyacetate) with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O), often in an alcoholic solvent like ethanol.

The general reaction is as follows:

An alkyl phenoxyacetate is dissolved in a suitable solvent.

Hydrazine hydrate is added, and the mixture is refluxed.

The product, phenoxyacetohydrazide, precipitates upon cooling and can be purified by recrystallization.

This straightforward conversion produces a highly useful building block, as the hydrazide moiety can participate in a wide range of subsequent cyclization and condensation reactions. jetir.org

Incorporation into Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Triazoles)

The phenoxyacetohydrazide scaffold is a versatile precursor for the synthesis of five-membered heterocyclic rings, such as oxadiazoles and triazoles, which are prominent in medicinal chemistry.

Oxadiazoles : The 1,3,4-oxadiazole (B1194373) ring system is commonly synthesized from phenoxyacetohydrazides. A standard method involves the cyclodehydration of a diacylhydrazine intermediate. nih.gov This can be achieved by first reacting the phenoxyacetohydrazide with a carboxylic acid or acid chloride to form the N,N'-diacylhydrazine, followed by treatment with a dehydrating agent like phosphorus oxychloride (POCl₃), thionyl chloride, or polyphosphoric acid. nih.gov For example, reacting phenoxyacetohydrazide with formic acid yields an N-formyl intermediate, which can then be cyclized with phosphorus pentoxide to form a 1,3,4-oxadiazole derivative.

Triazoles : The synthesis of 1,2,4-triazole (B32235) derivatives from phenoxyacetohydrazide often involves reaction with compounds containing a C=S or C=N bond. A common route is the reaction of the hydrazide with an isothiocyanate to form a thiosemicarbazide (B42300) intermediate. This intermediate can then be cyclized under basic conditions (e.g., using sodium hydroxide) to yield a 1,2,4-triazol-3-thione derivative. jetir.org The copper-catalyzed azide-alkyne cycloaddition (CuAAC), or "click chemistry," is another powerful method for synthesizing 1,2,3-triazoles, though this typically involves starting materials with azide (B81097) and alkyne functionalities. nih.govfrontiersin.orgorganic-chemistry.org

The functionalization of phenoxyacetates into these heterocyclic systems significantly expands their chemical diversity and potential applications.

| Starting Material | Key Reagents | Product Class | General Method | Reference |

|---|---|---|---|---|

| Alkyl Phenoxyacetate | Hydrazine Hydrate | Phenoxyacetohydrazide | Nucleophilic Acyl Substitution | |

| Phenoxyacetohydrazide | Carboxylic Acids, POCl₃ | 1,3,4-Oxadiazoles | Condensation and Cyclodehydration | nih.gov |

| Phenoxyacetohydrazide | Isothiocyanates, NaOH | 1,2,4-Triazoles | Thiosemicarbazide formation and cyclization | jetir.org |

Formation of Phenoxyacetamide Linkages

The formation of a phenoxyacetamide linkage, which involves creating an amide bond between a phenoxyacetic acid derivative and an amine, is a fundamental transformation in the synthesis of numerous biologically active compounds. This reaction is typically facilitated by coupling agents that activate the carboxylic acid group of the phenoxyacetate, making it susceptible to nucleophilic attack by an amine.

One common method involves the use of peptide coupling reagents. For instance, the synthesis of phenoxyacetamide inhibitors of the Pseudomonas aeruginosa type III secretion system has been achieved through amide bond formation between a phenoxyacetic acid analogue and amines like piperonylamine (B131076) or 4-fluorobenzylamine. nih.gov This reaction often employs reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a solvent such as DMF (Dimethylformamide). nih.gov

Another synthetic approach involves a multi-step procedure starting from substituted phenols. Phenols can be reacted with chloroacetic acid in the presence of a base like potassium carbonate to afford the corresponding phenoxyacetic acids. nih.gov These acids can then be coupled with an appropriate amine. For example, a novel phenoxy thiazole (B1198619) derivative was synthesized by coupling a phenoxyacetic acid with 2-amino-4-(4-bromophenyl)thiazole (B182969) using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as the coupling agent in dichloromethane (B109758) (DCM). nih.gov

The versatility of this linkage is demonstrated by its presence in a wide array of molecules with diverse pharmacological activities, including anti-inflammatory, anti-cancer, and antiviral properties. nih.govjetir.org

Design and Synthesis of Phenoxyaromatic Acid Analogues with Diverse Substitutions

The design and synthesis of phenoxyaromatic acid analogues with varied substitutions on the aromatic ring are a key strategy for developing new therapeutic agents. By modifying the substituents, researchers can fine-tune the molecule's pharmacological properties, such as potency, selectivity, and pharmacokinetic profile.

A notable application of this strategy is in the development of novel radiotherapy sensitizers. Inspired by allosteric regulators of hemoglobin, a series of phenoxyacetic acid analogues were designed and synthesized to improve the oxygen-releasing properties of red blood cells, thereby sensitizing hypoxic tumor cells to radiation. nih.gov In this study, various substitutions were introduced, and the resulting compounds were evaluated for their ability to shift the oxygen-hemoglobin dissociation curve. Two compounds, 19c and 19t , were found to be particularly effective, demonstrating a significant improvement in oxygen release compared to the control drug, efaproxiral. nih.gov

Similarly, new phenoxyacetic acid derivatives have been designed as selective cyclooxygenase-2 (COX-2) inhibitors for anti-inflammatory applications. mdpi.com The synthesis started with substituted 2-formylphenoxyacetic acids, which were then reacted with various benzohydrazide (B10538) derivatives to create a library of hydrazone-containing analogues. mdpi.com This approach allows for the introduction of diverse functional groups, leading to compounds with potent and selective COX-2 inhibition. mdpi.com

Patented industrial processes also describe methods for producing phenoxyacetic acid derivatives with diverse substitutions, highlighting their importance as pharmaceutical intermediates. google.compatentalert.comgoogle.com These syntheses often involve multi-step routes to create complex substitution patterns on the phenyl ring, which are crucial for the final product's biological activity. google.compatentalert.comgoogle.com

| Compound Class | Synthetic Precursor | Modification Strategy | Target Application | Reference |

|---|---|---|---|---|

| Radiotherapy Sensitizers | Phenoxyacetic acid | Diverse aromatic substitutions | Increasing tumor oxygenation | nih.gov |

| COX-2 Inhibitors | 2-Formylphenoxyacetic acid | Formation of hydrazone derivatives | Anti-inflammatory agents | mdpi.com |

| Anti-mycobacterial Agents | 2-(4-formyl-2-methoxyphenoxy) acetic acid | Formation of chalcones and subsequent heterocycles | Tuberculosis treatment | nih.gov |

Chemoenzymatic Synthetic Routes for Phenoxyacetate-Containing Structures

Chemoenzymatic synthesis combines the advantages of traditional chemical synthesis with the high selectivity and mild reaction conditions of biocatalysis. This approach is particularly valuable for producing complex molecules like phenoxymethylpenicillin (Penicillin V), where stereochemistry and functional group compatibility are critical.

Enzyme-Catalyzed Acylation Reactions for Phenoxymethylpenicillin Synthesis

The industrial production of semi-synthetic β-lactam antibiotics relies heavily on enzyme-catalyzed reactions. Phenoxymethylpenicillin is synthesized by the acylation of the β-lactam nucleus, 6-aminopenicillanic acid (6-APA), with a phenoxyacetyl group. This reaction is catalyzed by enzymes known as penicillin acylases (PAs) or amidases (EC 3.5.1.11). researchgate.netnih.gov

These enzymes facilitate the transfer of an acyl group from an activated donor, such as an ester or amide of phenoxyacetic acid, to the primary amine of 6-APA. tandfonline.com This process, known as kinetically controlled synthesis, is favored over the reverse hydrolytic reaction under specific conditions. tandfonline.comtandfonline.com

Several microbial sources provide enzymes capable of this transformation. For example, an α-acylamino-β-lactam acylhydrolase I (ALAHase I) from Erwinia aroideae has been used to synthesize phenoxymethylpenicillin from 6-APA and phenoxyacetic acid methyl ester (POM). nih.gov Similarly, a penicillin acylase from Streptomyces lavendulae has proven effective in catalyzing the acylation of 6-APA using methyl phenoxyacetate as the acyl donor. tandfonline.comresearchgate.net In vitro synthesis has also been demonstrated using an acyl-CoA: 6-APA acyltransferase from Penicillium chrysogenum with (S-phenoxyacetyl)glutathione as the acyl donor. nih.gov

The enzymatic process involves the formation of a covalent acyl-enzyme intermediate. nih.gov The phenoxyacetyl group from the donor molecule is first transferred to a key serine residue in the enzyme's active site. Subsequently, this acyl group is transferred to the 6-APA nucleophile to form the final antibiotic product, regenerating the free enzyme. tandfonline.com

Optimization of Biocatalytic Reaction Conditions and Substrate Scope

The efficiency and yield of the enzymatic synthesis of phenoxymethylpenicillin are highly dependent on the reaction conditions. dtu.dk Key parameters that require optimization include pH, temperature, substrate concentrations, and the choice of acyl donor and solvent.

The optimal pH for the synthesis reaction can differ from the optimal pH for the competing hydrolysis reactions (of both the acyl donor and the product). For the ALAHase I from Erwinia aroideae, the optimal pH for the transfer of the phenoxyacetyl group to 6-APA was found to be 6.8, whereas the hydrolysis of the acyl donor and the penicillin product were favored at pH 9.0 and 6.0, respectively. nih.gov Research on the penicillin acylase from Streptomyces lavendulae showed that the highest yield was achieved at pH 7.0. tandfonline.com

The choice of acyl donor is also critical. Among various donors tested with the Erwinia aroideae enzyme, phenoxyacetic acid methyl ester (POM) provided the highest yield. nih.gov Furthermore, the molar ratio of the substrates (6-APA to acyl donor) significantly impacts the reaction outcome. Using a high excess of 6-APA (a molar ratio of 5:1) with the Streptomyces lavendulae enzyme, a maximum yield of 94.5% was achieved. tandfonline.com The addition of water-miscible organic co-solvents, such as DMSO, ethanol, or acetone, can also improve the synthesis yield by influencing substrate solubility and suppressing water-dependent side reactions. tandfonline.comnih.gov

The substrate scope of penicillin acylases is another important consideration. These enzymes are classified based on their substrate preference. Penicillin V acylases (PVAs), such as the one from Streptomyces lavendulae, preferentially hydrolyze phenoxymethylpenicillin and other penicillins with aliphatic side chains, but not benzylpenicillin (Penicillin G). nih.gov This specificity is determined by the structure of the enzyme's active site. Protein engineering techniques, such as rational redesign of the acyl-binding pocket, can be employed to alter the substrate specificity of these enzymes, potentially expanding their utility for synthesizing novel antibiotic structures. asm.org

| Enzyme Source | Parameter Optimized | Optimal Condition | Result | Reference |

|---|---|---|---|---|

| Streptomyces lavendulae | pH | 7.0 | Higher maximum yield (Ymax) | tandfonline.com |

| Streptomyces lavendulae | Substrate Molar Ratio (6-APA:MPOA) | 5:1 | Ymax of 94.5% | tandfonline.com |

| Erwinia aroideae | Acyl Donor | Phenoxyacetic acid methyl ester | Highest yield (12.2%) | nih.gov |

| Erwinia aroideae | Organic Solvent | Ethanol, 2-propanol, acetone | Improved yield | nih.gov |

Structure Activity Relationship Sar Investigations of Phenoxyacetate Derivatives

Influence of Aromatic Ring Substitutions on Biological Efficacy

The nature and position of substituents on the aromatic ring of phenoxyacetate (B1228835) derivatives significantly impact their biological efficacy. mendelnet.cz Quantitative structure-activity relationship (QSAR) studies have demonstrated that the potency of these compounds can be correlated with various physicochemical parameters of the substituents, including their hydrophobicity (π), electronic effects (σ), and molar refraction (MR). nih.gov

For instance, in the context of antisickling agents, positive correlations have been observed between the potency of phenoxyacetic acids and the π values of substituents at the ortho, meta, and/or para positions. nih.gov This suggests that increasing the hydrophobicity of the substituents can enhance the biological activity. Similarly, positive correlations with the sigma (σ) constants of para and/or meta substituents indicate that electron-withdrawing groups at these positions can also contribute to increased potency. nih.gov Conversely, negative correlations with the molar refraction (MR) values of para substituents in related benzyloxy acid series suggest that bulky substituents at this position may be detrimental to activity. nih.gov

In other studies focusing on antioxidant capacity, the presence and position of hydroxyl groups on the phenolic ring were found to be significant. mendelnet.cz Multiple hydroxylations generally led to greater antioxidant capacity. mendelnet.cz A direct comparison between gentisic acid and protocatechuic acid, which both have the same molecular formula but differ in the position of a hydroxyl group, revealed that the ortho-positioned hydroxyl group in gentisic acid resulted in a higher antioxidant capacity than the para-positioned hydroxyl group in protocatechuic acid. mendelnet.cz

The following table summarizes the influence of aromatic ring substitutions on the biological efficacy of phenoxyacetate and related derivatives based on research findings.

| Substituent Feature | Position | Effect on Biological Efficacy | Supporting Evidence |

| Increased Hydrophobicity (π value) | ortho, meta, para | Positive correlation with potency (antisickling activity) | nih.gov |

| Electron-withdrawing groups (σ constant) | meta, para | Positive correlation with potency (antisickling activity) | nih.gov |

| Bulky Substituents (MR value) | para | Negative correlation with potency (antisickling activity in benzyloxy acids) | nih.gov |

| Hydroxyl Group | ortho vs. para | Ortho position leads to higher antioxidant capacity compared to para position | mendelnet.cz |

| Multiple Hydroxylations | - | Increased antioxidant capacity | mendelnet.cz |

| Chlorine Substitution | para | Generally enhances inhibitory activity in certain enzyme systems | acs.org |

| Trifluoromethyl Group | para | Can reduce activity compared to a chlorine substituent | acs.org |

These findings underscore the critical role of the substitution pattern on the aromatic ring in modulating the biological activity of phenoxyacetate derivatives.

Significance of Linker Length and Intervening Heteroatom Substitutions

The linker connecting the phenoxyacetate core to other molecular fragments is a crucial determinant of biological activity. escholarship.org Both the length and the atomic composition of this linker can significantly influence a compound's potency and selectivity. escholarship.orgnih.gov

Systematic variations in linker length, often achieved using flexible alkyl or polyethylene (B3416737) glycol (PEG) chains, have been shown to be critical for optimizing the biological response. nih.gov For example, in the development of PROTACs (Proteolysis Targeting Chimeras), altering the linker length can impart selectivity for the degradation of different target proteins. nih.gov Research has shown that the most potent compounds are often found within a narrow range of linker lengths, suggesting that an optimal distance between the interacting moieties is required for maximal efficacy. escholarship.org In a study on multimodal anion exchange prototype systems, increasing the distance between the charge and the hydrophobic group on the ligand from 4.9 Å to 8.5 Å resulted in earlier elution of model proteins. nih.gov

The introduction of heteroatoms, such as oxygen or nitrogen, into the linker can also have a profound effect on the biological properties of the molecule. Replacing carbon atoms (CH₂) with oxygen atoms to create a PEG-like linker has been shown to sometimes inhibit PROTAC activity, indicating that the chemical nature of the linker is as important as its length. nih.gov The incorporation of heteroatoms can alter the linker's polarity, flexibility, and ability to form hydrogen bonds, all of which can affect how the molecule interacts with its biological target.

The table below illustrates the significance of linker modifications in phenoxyacetate and related derivatives.

| Linker Modification | Effect on Biological Profile | Example Context | Supporting Evidence |

| Varying Alkyl/PEG Chain Length | Can optimize potency and selectivity | PROTACs | escholarship.orgnih.gov |

| Increasing Charge-Hydrophobic Distance | Can alter binding affinity and elution profiles | Multimodal Anion Exchange | nih.gov |

| Substitution of CH₂ with Oxygen (PEGylation) | Can potentially inhibit biological activity | PROTACs | nih.gov |

| Introduction of Amine Functionality | Can be beneficial for activity, with N-alkyl groups showing specific effects | UCHL1 Inhibitors | acs.org |

The empirical nature of linker design often necessitates the synthesis and testing of a library of compounds with varying linker lengths and compositions to identify the optimal scaffold for a given biological target. escholarship.orgenamine.net

Impact of Ester and Amide Group Modifications on Biological Profiles

The ester group in phenoxyacetate derivatives is a common site for modification, and its replacement with an amide group can lead to significant changes in the compound's biological profile. nih.govnih.gov This bioisosteric replacement affects several key physicochemical properties, including molecular size, hydrophilicity, and conformational flexibility. nih.govnih.gov

Furthermore, the replacement of an ester with an amide was found to dramatically reduce the agonist activity of acetylcholine-related compounds, in some cases by over 1000-fold. nih.govnih.gov This suggests that the flexibility of the ester's -CO-O- bond may be crucial for receptor activation. nih.govnih.gov

The following table summarizes the comparative effects of ester versus amide modifications.

| Property | Ester Derivative | Amide Derivative | Impact on Biological Profile | Supporting Evidence |

| Flexibility | More flexible -CO-O- bond | Stiffer amide bond | Reduced flexibility in amides can decrease binding affinity. | nih.govnih.gov |

| Size | Generally smaller | Slightly larger | Can influence steric interactions at the binding site. | nih.govnih.gov |

| Hydrophilicity | Generally less hydrophilic | Slightly more hydrophilic | Affects solubility and membrane permeability. | nih.govnih.gov |

| Biological Activity | Higher affinity/activity in some systems (e.g., muscarinic receptors) | Significantly reduced affinity/activity in the same systems | The ester oxygen may be crucial for certain receptor interactions. | nih.govnih.gov |

These findings highlight that while the ester-to-amide switch is a common strategy in medicinal chemistry, its impact on biological activity is highly context-dependent and must be evaluated on a case-by-case basis.

Conformational and Stereochemical Aspects in Phenoxyacetate SAR

For flexible molecules like many phenoxyacetate derivatives, the observed biological activity is a result of the contributions of all populated conformers at a given temperature. rsc.org Even subtle changes in the molecular structure can lead to a preference for different conformations, which in turn can significantly alter the biological response. For example, N-methylation of a related N-acylhydrazone scaffold was shown to have a profound effect, leading to distinct conformational preferences and, consequently, different physicochemical and biological profiles. researchgate.net

Stereochemistry, particularly the presence of chiral centers, is also a key determinant of activity. The different enantiomers of a chiral drug can exhibit vastly different biological activities, with one enantiomer often being significantly more potent than the other. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. In the synthesis of some biologically active molecules, the stereochemistry at a distal point of a linker was investigated to evaluate its role in determining affinity. acs.org

The table below outlines the importance of conformational and stereochemical properties in the SAR of phenoxyacetate and related compounds.

| Structural Aspect | Description | Impact on Biological Activity | Supporting Evidence |

| Conformation | The three-dimensional shape of the molecule resulting from rotation around single bonds. | Determines the overall shape and fit to the biological target. Different conformers can have different activities. | rsc.orgresearchgate.net |

| Stereochemistry | The spatial arrangement of atoms, particularly at chiral centers. | Enantiomers can have different potencies and efficacies due to the chiral nature of biological targets. | acs.org |

| Conformational Restriction | Introducing structural elements that limit the number of possible conformations. | Can lock the molecule in a more active conformation, potentially increasing potency and selectivity. | researchgate.net |

Mechanistic Studies of Biological Activity of Phenoxyacetate Derivatives in Vitro

Modulation of Protein Activity and Enzyme Inhibition

Phenoxyacetate (B1228835) derivatives have been the subject of extensive research to understand their interactions with various proteins and enzymes at a molecular level. These in vitro studies have elucidated several mechanisms by which these compounds can modulate biological activity, primarily through the inhibition of key enzymes involved in critical cellular processes.

Poly(ADP-ribose) polymerases (PARPs) are a family of enzymes crucial for DNA damage repair. mdpi.com PARP-1, the most abundant member, acts as a molecular sensor for DNA single-strand breaks. mdpi.com Upon detecting damage, PARP-1 catalyzes the transfer of ADP-ribose units to acceptor proteins, facilitating the recruitment of repair machinery. mdpi.com Inhibition of PARP-1 can lead to synthetic lethality in cancer cells with deficient DNA repair mechanisms, such as those with BRCA1/2 mutations, making it a significant target in oncology. mdpi.comnih.gov

Research into quinoxaline-based derivatives has identified potent PARP-1 inhibitors. mdpi.com These compounds are designed as bio-isosteric scaffolds to the phthalazinone motif found in established inhibitors like Olaparib. mdpi.com Structure-activity relationship (SAR) studies have revealed that specific structural modifications can significantly enhance inhibitory activity and selectivity for PARP-1 over PARP-2. stjohns.edu For instance, the introduction of a piperazine (B1678402) ring linker and extension into the adenine-binding pocket with heteroaromatic moieties, such as benzimidazole (B57391) rings, have led to compounds with nanomolar IC50 values and high selectivity for PARP-1. stjohns.edu

The mechanism of PARP-1 activation involves its DNA-binding domain detecting DNA damage, which triggers the synthesis of poly(ADP-ribose) (pADPr). nih.gov This polymer then recruits other repair proteins. nih.gov PARP inhibitors function by blocking this catalytic activity, which can lead to the accumulation of DNA damage and cell death, particularly in cancer cells. mdpi.comnih.gov

Table 1: PARP-1 Inhibitory Activity of Selected Quinoxaline Derivatives

| Compound | Linker/Motif | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) | Reference |

|---|---|---|---|---|

| Derivative 10 | Optimized linker, Benzimidazole | 19 | >100 | stjohns.edu |

| Derivative 11 | Optimized linker, Benzimidazole | 12 | >100 | stjohns.edu |

| Compound 5 | Thiosemicarbazide (B42300) linker | 3.05 | Not Reported | mdpi.com |

| Compound 8a | Thiosemicarbazide, p-methoxyphenyl | 2.31 | Not Reported | mdpi.com |

| Olaparib | (Reference Drug) | 4.40 | Not Reported | mdpi.com |

This table is interactive. You can sort and filter the data.

Matrix metalloproteinases (MMPs), specifically gelatinases A (MMP-2) and B (MMP-9), are zinc-dependent endopeptidases that play a critical role in the degradation of the extracellular matrix (ECM). genominfo.org Elevated expression and activity of these enzymes are associated with tumor invasion, metastasis, and angiogenesis. genominfo.orgmdpi.com Consequently, inhibiting MMP-2 and MMP-9 is a promising therapeutic strategy. mdpi.com

The inhibitory mechanism of various compounds, including phenoxyacetic acid derivatives and natural polyphenols, has been investigated. One proposed mechanism involves the chelation of the zinc ion within the enzyme's catalytic domain, which is essential for its proteolytic activity. mdpi.com Polyphenols containing galloyl or catechol groups are particularly effective metal chelators. mdpi.com

Studies using in vitro models have shown that specific inhibitors can decrease the expression and activity of MMP-2 and MMP-9. mdpi.comnih.gov For example, in retinoblastoma cell lines, selective inhibitors of MMP-2 and MMP-9 were found to reduce cell migration and viability. nih.gov The inhibition of these MMPs can also impact the production of angiogenic factors like Vascular Endothelial Growth Factor (VEGF). nih.gov Cinnamic acid derivatives have also been identified as potential MMP-9 inhibitors through molecular docking and dynamics simulations, showing strong binding affinity to the enzyme's catalytic domain. genominfo.org

Table 2: Effects of MMP Inhibitors on Retinoblastoma Cell Lines

| Cell Line | Inhibitor | Effect | Reference |

|---|---|---|---|

| Y79 (Metastatic) | MMP-2 Inhibitor (ARP100) | Reduced migration, Reduced TGF-β1 secretion | nih.gov |

| Y79 (Metastatic) | MMP-9 Inhibitor (AG-L-66085) | Reduced migration, Diminished angiogenic response | nih.gov |

| Weri-1 (Non-metastatic) | MMP-2 Inhibitor (ARP100) | Decreased viability, Reduced VEGF, Reduced TGF-β1 | nih.gov |

| Weri-1 (Non-metastatic) | MMP-9 Inhibitor (AG-L-66085) | Decreased viability, Reduced VEGF | nih.gov |

This table is interactive. You can sort and filter the data.

Penicillin-Binding Proteins (PBPs) are bacterial enzymes essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall. nih.govdrugbank.com The bactericidal action of β-lactam antibiotics, such as penicillin, results from the inhibition of these enzymes. drugbank.comdrugbank.com The antibiotic forms a stable, covalent acyl-enzyme complex with a serine residue in the active site of the PBP, blocking its transpeptidase activity and leading to cell lysis. nih.govuliege.be

Bacterial resistance to β-lactam antibiotics can arise from mutations in PBPs that lower their affinity for the drugs. nih.gov Research has therefore focused on developing novel inhibitors that can overcome this resistance. Noncovalent inhibitors represent an alternative approach. Studies have identified compounds, such as certain anthranilic acid derivatives, that show promising inhibitory activity against PBPs from resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). nih.gov These inhibitors are thought to bind to the active site, preventing the natural substrate from accessing it, without forming a covalent bond. nih.gov Phenolic compounds have also been explored as potential PBP modulators, with their hydroxyl groups enhancing protein binding. nih.gov

Penicillin V acylase (PVA) is an enzyme that catalyzes the hydrolysis of phenoxymethylpenicillin (Penicillin V) into 6-aminopenicillanic acid (6-APA) and phenoxyacetic acid. ebi.ac.uknottingham.ac.uk This reaction is of significant industrial importance for the production of semi-synthetic penicillins. ebi.ac.uk PVAs are members of the N-terminal nucleophile (Ntn) hydrolase superfamily. nih.gov

The catalytic mechanism involves an N-terminal cysteine residue (Cys1) acting as the primary nucleophile. nih.govresearchgate.net The process begins with the deprotonation of the thiol group of Cys1 by its own alpha-amine group. ebi.ac.uk The resulting thiolate anion then performs a nucleophilic attack on the amide carbonyl carbon of Penicillin V. ebi.ac.ukresearchgate.net This forms a tetrahedral intermediate, which is stabilized by an "oxyanion hole" composed of other conserved residues, such as Asn175 and Tyr82 in the Bacillus sphaericus PVA. ebi.ac.ukresearchgate.net The intermediate then collapses, releasing 6-APA. ebi.ac.uk Subsequently, a water molecule, activated by the Cys1 alpha-amine, attacks the remaining thioester intermediate, releasing phenoxyacetic acid and regenerating the free enzyme. ebi.ac.uk

Structural analyses of PVA from Pectobacterium atrosepticum have highlighted the importance of specific tryptophan residues (Trp23 and Trp87) in substrate binding and positioning through aromatic stacking interactions with the phenoxy group of the substrate. nih.gov

Cellular Pathway Interventions

Beyond direct enzyme inhibition, phenoxyacetate derivatives can interfere with cellular signaling pathways that are crucial for cell survival and proliferation, particularly in disease states like cancer.

Hypoxia-Inducible Factor 1 (HIF-1) is a key transcription factor that allows cells to adapt to low oxygen (hypoxic) conditions, a common feature of the tumor microenvironment. frontiersin.orgmdpi.com HIF-1 is a heterodimer composed of an oxygen-sensitive α-subunit (HIF-1α) and a stable β-subunit. nih.gov Under normal oxygen levels, HIF-1α is rapidly degraded. nih.gov In hypoxia, HIF-1α stabilizes, translocates to the nucleus, and dimerizes with HIF-1β. This active complex then binds to hypoxia-response elements (HREs) in the genome, activating the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival. frontiersin.orgmdpi.com

The interaction between HIF-1α and the transcriptional coactivator p300/CBP is essential for its transcriptional activity. nih.gov Therefore, inhibiting this protein-protein interaction (PPI) is a key strategy for disrupting the hypoxia signaling pathway. Researchers have designed and synthesized sulfonyl-γ-AApeptides that mimic the helical domain of HIF-1α involved in binding to p300. nih.gov These peptide mimetics have been shown to bind to p300 with high affinity, potently inhibiting the hypoxia-inducible signaling pathway in cellular models. nih.gov Gene expression profiling confirmed that these molecules selectively down-regulated hypoxia-inducible genes. nih.gov Inhibition of HIF-1α can enhance the sensitivity of cancer cells to radiation therapy and reduce bystander effects induced by radiation in hypoxic conditions. frontiersin.org

Allosteric Modulation of Hemoglobin Oxygen Affinity in Red Blood Cell Assays

Hemoglobin, the oxygen carrier in red blood cells, exists in two main conformational states: a high-oxygen-affinity "relaxed" state (R-state) and a low-oxygen-affinity "tense" state (T-state). nih.gov Allosteric modulators are molecules that can influence hemoglobin's oxygen affinity by binding to a site other than the oxygen-binding heme group, thereby stabilizing one of these two states. nih.govlibretexts.orguniroma1.it The transition between these states is crucial for efficient oxygen transport, allowing hemoglobin to bind oxygen in the lungs (high oxygen partial pressure) and release it in peripheral tissues (low oxygen partial pressure). libretexts.org

In vitro studies on red blood cells have demonstrated the efficacy of certain phenoxyacetic acid derivatives in modifying oxygen affinity. For instance, research into novel analogues designed as potential radiotherapy sensitizers identified several compounds with significant activity. nih.gov The effectiveness of these compounds is often compared to efaproxiral, a known allosteric modulator. nih.gov In these assays, the change in P50 (∆P50) is a key metric. Studies revealed that compounds designated as 19c and 19t were particularly effective at increasing the P50 value, indicating improved oxygen-releasing properties compared to the positive control, efaproxiral. nih.gov

Table 1: In Vitro Oxygen Release Activity of Selected Phenoxyacetic Acid Analogues This table displays the change in the P50 value (∆P50), which represents the efficacy of the compound in promoting oxygen release from red blood cells in vitro.

| Compound | ∆P50 (mmHg) |

| Efaproxiral (Control) | 36.40 nih.gov |

| Compound 19c | 45.50 nih.gov |

| Compound 19t | 44.38 nih.gov |

In Vitro Antiproliferative and Apoptotic Mechanisms of Phenoxyacetate Derivatives

Phenoxyacetate and its related derivatives, such as phenoxyacetamides, have been the subject of research for their potential anticancer properties. mdpi.comiiarjournals.org In vitro studies have shown that these compounds can exert cytotoxic and antiproliferative effects on various human cancer cell lines, including liver cancer (HepG2) and breast cancer (MCF-7). mdpi.comnih.gov The activity is often dose-dependent, and some derivatives have shown greater potency than standard chemotherapeutic agents like 5-Fluorouracil (5-FU) in specific cell lines. mdpi.comnih.gov

The mechanism underlying the anticancer activity of these derivatives involves the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells. researchgate.net Research has elucidated several key pathways through which these compounds function:

Cell Cycle Arrest: Phenoxyacetate derivatives have been observed to halt the progression of the cell cycle. mdpi.com For example, certain novel phenoxy acetamide (B32628) derivatives cause an arrest at the G1/S phase transition, preventing cancer cells from entering the DNA synthesis (S) phase and thus blocking their proliferation. mdpi.comnih.gov Analysis of treated cells shows a significant increase in the cell population in the G0/G1 and S phases compared to untreated controls. mdpi.com

Induction of Apoptotic Pathways: These compounds trigger apoptosis through both intrinsic and extrinsic pathways, with the intrinsic (mitochondrial) pathway often being dominant. mdpi.comnih.gov This is evidenced by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. mdpi.com The activation of this pathway leads to the activation of key executioner proteins, including caspases (specifically caspase-3 and -7) and the cleavage of Poly (ADP-ribose) polymerase (PARP-1), which are hallmark events of apoptosis. mdpi.comnih.govresearchgate.net Molecular docking studies suggest that some derivatives may bind directly to and inhibit PARP-1. nih.gov

Morphological Changes: Treatment with these derivatives leads to distinct morphological changes characteristic of apoptosis, such as cell rounding, shrinking, and the formation of apoptotic bodies. researchgate.netmdpi.com

The antiproliferative efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of the cancer cells.

Table 2: In Vitro Antiproliferative Activity (IC50) of Select Phenoxyacetate Derivatives This table summarizes the IC50 values for several phenoxyacetate and phenoxyacetamide derivatives against different human cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

| Phenoxyacetamide Derivative I | HepG2 (Liver Cancer) | 1.43 mdpi.comnih.gov |

| Phenoxyacetamide Derivative II | HepG2 (Liver Cancer) | 6.52 mdpi.comnih.gov |

| 5-Fluorouracil (Control) | HepG2 (Liver Cancer) | 5.32 mdpi.comnih.gov |

| Oxadiazole Derivative AB6 | COLO-205 (Colon Cancer) | 2.433 iosrjournals.org |

| Oxadiazole Derivative AB8 | COLO-205 (Colon Cancer) | 2.020 iosrjournals.org |

| Topotecan (Control) | COLO-205 (Colon Cancer) | 1.973 iosrjournals.org |

Microbiological Action Mechanisms of Phenoxyacetate-Related Compounds (In Vitro)

Phenoxyacetate-related compounds have demonstrated a range of in vitro antimicrobial activities. The mechanisms of action vary depending on the specific structure of the compound and the target microorganism, which can include bacteria and fungi.

One of the most well-known related compounds is Phenoxymethylpenicillin (Penicillin V). Its mechanism is identical to other penicillins. wikipedia.org It exerts a bactericidal effect by inhibiting the final stage of peptidoglycan biosynthesis in the bacterial cell wall. wikipedia.orgmedeasy.health This is achieved by binding to and inactivating penicillin-binding proteins (PBPs) located on the inner surface of the bacterial cell membrane. medeasy.healthmedicines.org.uk The inhibition of cell wall synthesis ultimately leads to cell lysis, mediated by the bacterium's own autolytic enzymes. medeasy.health Phenoxymethylpenicillin is primarily active against Gram-positive bacteria and is less active against Gram-negative organisms. wikipedia.org

Other related compounds, such as phenylacetic acid (PAA) , have been isolated from bacteria and studied for their antifungal properties. nih.govnih.gov In vitro assays show that PAA can completely inhibit the growth of various plant pathogenic fungi and oomycetes, including Pythium ultimum, Phytophthora capsici, and Rhizoctonia solani. nih.govnih.gov The primary mechanism of its antifungal action is the suppression of spore germination and the inhibition of hyphal growth. nih.govfrontiersin.org For instance, PAA was found to be more effective than the commercial fungicide metalaxyl (B1676325) at reducing zoospore germination of P. capsici in laboratory tests. nih.gov

Table 3: In Vitro Minimum Inhibitory Concentrations (MICs) of Phenylacetic Acid (PAA) This table shows the lowest concentration of Phenylacetic Acid that completely inhibited the growth of various microorganisms in vitro.

| Microorganism | MIC (µg/ml) |

| Pythium ultimum | 10 nih.gov |

| Phytophthora capsici | 50 nih.gov |

| Rhizoctonia solani | 50 nih.gov |

| Saccharomyces cerevisiae | 50 nih.gov |

| Pseudomonas syringae pv. syringae | 50 nih.gov |

Advanced Analytical Methodologies for Phenoxyacetate Compound Characterization

Spectroscopic Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the structural elucidation of organic compounds. It provides detailed information about the chemical environment of individual hydrogen (¹H-NMR) and carbon (¹³C-NMR) atoms within the molecule.

In the ¹H-NMR spectrum of a phenoxyacetate (B1228835) ester, the protons of the methylene (B1212753) group bridging the ether oxygen and the carbonyl group (-O-CH₂ -CO-) are highly characteristic. For analogous compounds like ethyl 2-(4-fluoro-2-methyl-phenoxy)acetate, these protons typically appear as a singlet at approximately 4.2 ppm . For phenoxymethyl (B101242) phenoxyacetate, two distinct singlets would be expected for the two different methylene groups (-O-CH₂ -CO- and -O-CH₂ -O-). The ten aromatic protons on the two phenyl rings would generate complex signals in the aromatic region of the spectrum, typically between 6.8 and 7.4 ppm.

Table 1: Representative ¹H-NMR and ¹³C-NMR Data for Phenoxyacetate Esters Note: Specific experimental data for Phenoxymethyl Phenoxyacetate is not publicly available. The data below is representative of typical chemical shifts for the core structural motifs found in phenoxyacetate esters.

| Assignment | ¹H-NMR Expected Chemical Shift (δ, ppm) | ¹³C-NMR Expected Chemical Shift (δ, ppm) |

| Ester Carbonyl (C=O) | N/A | ~168-172 |

| Aromatic Carbons (C-H, C-O) | ~6.8 - 7.4 (multiplets) | ~115-160 |

| Methylene Protons (-O-CH₂-CO-) | ~4.2 - 4.7 (singlet) | ~65-70 |

| Methylene Protons (-O-CH₂-O-) | ~5.0 - 5.5 (singlet) | ~70-75 |

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the FTIR spectrum would be dominated by several key absorption bands.

The most prominent and easily identifiable peak would be the strong stretching vibration of the ester carbonyl group (C=O), which is expected to appear in the region of 1740-1760 cm⁻¹ . Another key feature is the C-O stretching vibrations of the ester and ether linkages, which typically produce strong bands in the 1100-1300 cm⁻¹ region. Additionally, the presence of the aromatic rings would be confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the 1450-1600 cm⁻¹ range.

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O (Ester) | Stretch | 1740 - 1760 | Strong |

| C-O (Ester & Ether) | Stretch | 1100 - 1300 | Strong |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium-Weak |

| C-H (Aliphatic) | Stretch | 2850 - 3000 | Medium-Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is an essential technique for determining the molecular weight of a compound and gaining further structural insights through the analysis of its fragmentation patterns. In a typical mass spectrum of this compound, a molecular ion peak ([M]⁺) would be observed, confirming the compound's molecular weight.

High-resolution mass spectrometry would provide the exact mass, allowing for the determination of the molecular formula (C₁₅H₁₄O₄). The fragmentation pattern is also highly informative. Common fragmentation pathways for esters include cleavage at the bonds adjacent to the carbonyl group. For this compound, characteristic fragments would likely correspond to the loss of the phenoxymethyl group (-OCH₂C₆H₅) or the phenoxyacetyl group (C₆H₅OCH₂CO-), leading to distinct daughter ions that help to piece together the molecular structure. Studies involving various phenoxyacetate derivatives routinely use mass spectrometry to confirm their identity nih.govsmolecule.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, specifically identifying the presence of chromophores—parts of the molecule that absorb UV or visible light. The primary chromophores in this compound are the two phenyl rings.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption bands in the ultraviolet region. These absorptions, usually found below 300 nm, are due to π → π* transitions within the aromatic rings. While UV-Vis spectroscopy is less structurally definitive than NMR or MS, it is a valuable tool for confirming the presence of the aromatic system and for quantitative analysis.

Chromatographic Separation and Purity Assessment

While spectroscopic methods elucidate the structure of the target compound, chromatographic techniques are essential for separating it from any unreacted starting materials, byproducts, or other impurities, and for quantifying its purity.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity

High-Performance Liquid Chromatography (HPLC) is the premier method for assessing the purity of non-volatile compounds like this compound and for performing quantitative analysis. The technique separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase.

For phenoxyacetate esters, a reversed-phase HPLC method is typically employed, using a nonpolar stationary phase (like C18) and a polar mobile phase (often a mixture of acetonitrile (B52724) and water). The compound is detected as it elutes from the column, most commonly by a UV detector set to a wavelength where the aromatic rings absorb strongly. The purity of the sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all observed peaks. A single, sharp peak indicates a high degree of purity. The method is also used to assess the stability of such compounds by monitoring for the appearance of degradation products over time .

Table 3: Typical HPLC Parameters for Phenoxyacetate Analysis

| Parameter | Condition |

| Column | Reversed-Phase C18 |

| Mobile Phase | Acetonitrile / Water Gradient |

| Detector | UV-Vis (e.g., at 270 nm) |

| Flow Rate | ~1.0 mL/min |

| Purpose | Purity Assessment, Quantitative Analysis, Stability Studies |

Thin Layer Chromatography (TLC) in Reaction Monitoring and Preliminary Separation

Thin Layer Chromatography is a fundamental and widely used technique for the qualitative monitoring of chemical reactions and for the preliminary separation of compounds from a mixture. Its application is critical in the synthesis of this compound to track the consumption of reactants and the formation of the product.

Principles of TLC for Phenoxyacetate Analysis

TLC separates compounds based on their differential partitioning between a stationary phase (a thin layer of adsorbent material, typically silica (B1680970) gel, on a flat carrier) and a mobile phase (a solvent or mixture of solvents). For this compound, which is an ester with moderate polarity, a silica gel plate (a polar stationary phase) is commonly employed. The separation is governed by the polarity of the compounds; less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have a stronger interaction with the stationary phase and exhibit lower Rf values.

Reaction Monitoring

During the synthesis of this compound, which could, for example, involve the esterification of phenoxyacetic acid with phenoxymethanol or a related Williamson ether synthesis, TLC is an invaluable tool for monitoring the reaction's progress. By spotting the reaction mixture on a TLC plate at different time intervals alongside the starting materials, it is possible to visualize the disappearance of the reactants and the appearance of the product spot. The reaction is considered complete when the spot corresponding to the limiting reactant is no longer visible.

Preliminary Separation and Purity Assessment

TLC also serves as a rapid method for the preliminary assessment of product purity. A pure sample of this compound should ideally present as a single spot on the TLC plate. The presence of multiple spots indicates the presence of impurities, which could be unreacted starting materials, by-products, or degradation products. The Rf value is a characteristic property of a compound under a specific set of chromatographic conditions (stationary phase, mobile phase, and temperature).

Illustrative TLC Parameters for Phenoxyacetate Esters

| Parameter | Description |

| Stationary Phase | Silica gel 60 F254 |

| Mobile Phase | Ethyl acetate (B1210297)/Hexane (30:70, v/v) |

| Visualization | UV light (254 nm) and/or staining (e.g., potassium permanganate) |

Hypothetical TLC Data for Reaction Monitoring

| Compound | Rf Value | Observations |

| Phenoxyacetic Acid (Starting Material) | 0.20 | Polar starting material, travels less. |

| Phenoxymethanol (Starting Material) | 0.45 | Moderately polar starting material. |

| This compound (Product) | 0.65 | Less polar product, travels further. |

| Impurity (e.g., Dimer by-product) | 0.10 | Potentially more polar impurity. |

This data is illustrative and serves to demonstrate the application of TLC. Actual Rf values would need to be determined experimentally.

Capillary Electrophoresis for High-Resolution Analysis of Phenoxyacetate Derivatives

Capillary Electrophoresis (CE) is a powerful separation technique that offers high resolution, short analysis times, and requires minimal sample volumes. It is particularly well-suited for the analysis of charged species, but with modifications, it can also be used for neutral compounds like this compound. One such modification is Micellar Electrokinetic Chromatography (MEKC), a mode of CE.

Principles of Capillary Electrophoresis and MEKC

In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution (background electrolyte). When a high voltage is applied, charged analytes migrate towards the electrode of opposite charge at different velocities depending on their charge-to-size ratio. Neutral molecules are not separated in standard CE as they all migrate at the rate of the electroosmotic flow (EOF).

MEKC overcomes this limitation by adding a surfactant (e.g., sodium dodecyl sulfate, SDS) to the background electrolyte at a concentration above its critical micelle concentration. The charged micelles act as a pseudo-stationary phase. Neutral analytes, like this compound, can partition between the aqueous buffer and the hydrophobic interior of the micelles. This differential partitioning, combined with the electrophoretic mobility of the micelles, allows for the high-resolution separation of neutral molecules.

Application to Phenoxyacetate Derivatives

CE, particularly MEKC, can be employed for the purity profiling of this compound and the quantification of impurities. The high efficiency of the technique allows for the separation of structurally similar compounds, such as isomers or degradation products that might be difficult to resolve by other chromatographic methods. A study on the impurity profiling of meclophenoxate, a related phenoxyacetate derivative, demonstrated the utility of CE in detecting degradation products. chemeo.com

Illustrative MEKC Conditions for Phenoxyacetate Analysis

The following table presents plausible experimental conditions for the analysis of this compound using MEKC.

| Parameter | Condition |

| Capillary | Fused-silica, 50 µm i.d., 50 cm total length (40 cm effective length) |

| Background Electrolyte | 25 mM sodium borate (B1201080) buffer (pH 9.2) containing 50 mM SDS |

| Applied Voltage | 20 kV |

| Temperature | 25 °C |

| Detection | UV absorbance at 220 nm |

| Injection | Hydrodynamic injection at 50 mbar for 5 seconds |

Expected Research Findings

Under these conditions, this compound would be separated from potential impurities based on their hydrophobicity and interaction with the SDS micelles. More hydrophobic impurities would have a stronger interaction with the micelles and thus a longer migration time, while more polar impurities would migrate closer to the EOF. The high resolving power of MEKC would enable the detection and quantification of trace-level impurities, providing a detailed purity profile of the compound.

X-Ray Diffraction for Solid-State Structural Determination

Principles of X-Ray Diffraction

When a beam of X-rays strikes a crystal, the electrons of the atoms scatter the X-rays. In a crystalline material, the atoms are arranged in a regular, repeating lattice. This periodicity causes the scattered X-rays to interfere constructively in specific directions, producing a diffraction pattern. By analyzing the positions and intensities of the diffraction spots, the electron density map of the molecule can be calculated, and from this, the precise arrangement of atoms in the crystal lattice can be determined.

Structural Determination of Phenoxyacetate Derivatives

The solid-state structure of numerous phenoxyacetic acid derivatives has been investigated using XRD. These studies reveal important conformational features, such as the orientation of the carboxylic acid group and the phenoxy ring. For this compound, an XRD analysis would elucidate the conformation of the ester group, the torsion angles of the ether linkage, and the packing of the molecules in the crystal lattice. This information is invaluable for understanding its physical properties and for computational modeling studies. Research on adducts of phenoxyacetic acid derivatives has shown how intermolecular interactions can influence the conformation of the molecules in the solid state. thegoodscentscompany.com

Hypothetical Crystallographic Data for this compound

As no published crystal structure for this compound is currently available, the following table presents hypothetical but realistic crystallographic data that one might expect to obtain from a single-crystal XRD experiment.

| Parameter | Hypothetical Value |

| Chemical Formula | C15H14O3 |

| Formula Weight | 242.27 g/mol |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| Unit Cell Dimensions | a = 10.5 Å, b = 5.8 Å, c = 20.1 Å, β = 95° |

| Volume | 1215 Å3 |

| Z (molecules per unit cell) | 4 |

| Calculated Density | 1.325 g/cm3 |

| R-factor | 0.045 |

This data is for illustrative purposes only and represents typical values for a small organic molecule.

The detailed structural information obtained from XRD, such as the planarity of the phenyl rings and the conformation of the ester linkage, would provide a fundamental understanding of the molecule's structure at the atomic level.

Computational Chemistry and Molecular Modeling of Phenoxyacetate Derivatives

Molecular Docking Simulations for Ligand-Target Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug design to understand and predict how a ligand (a small molecule) interacts with a protein target at the atomic level. nih.govnih.gov

In the context of phenoxyacetate (B1228835) derivatives, molecular docking simulations have been instrumental in identifying potential biological targets and elucidating binding modes. For example, studies have used docking to investigate the binding of phenoxyacetic acid derivatives to enzymes like cyclooxygenase-2 (COX-2). nih.govmdpi.com These simulations can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. mdpi.com

One study identified novel phenoxyacetamide derivatives as inhibitors of the DOT1L enzyme through a hierarchical docking-based virtual screening. nih.gov The docking scores helped to rank potential inhibitors, with the most promising candidates showing favorable binding energies. nih.gov Similarly, docking studies of phenoxyacetate derivatives with other targets, like the histamine (B1213489) H1 receptor and α-glucosidase, have provided insights into their potential therapeutic applications. researchgate.netnih.govacs.org The binding affinity and interaction patterns predicted by docking are crucial for the rational design and optimization of more potent and selective inhibitors. nih.gov

Table 2: Examples of Molecular Docking Studies on Phenoxyacetate Derivatives

| Ligand Type | Target Protein | Key Findings |

| Phenoxyacetamide derivatives | DOT1L | Identified promising inhibitors with high binding affinity. nih.gov |

| Phenoxyacetic acid derivatives | COX-2 | Elucidated binding modes and key interactions for selective inhibition. nih.govmdpi.com |

| Phenoxyacetate ester Schiff bases | α-glucosidase | Investigated potential as antidiabetic agents. researchgate.netdntb.gov.ua |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. kashanu.ac.ir This methodology is a cornerstone in drug design and toxicology for predicting the activity of new chemical entities. mdpi.comresearchgate.net QSAR studies on phenoxyacetate derivatives have been conducted to predict various biological activities, including herbicidal effects, antimicrobial activity, and interactions with specific proteins. mdpi.commdpi.comnih.gov

The development of a QSAR model involves calculating molecular descriptors that characterize the physicochemical properties of the compounds, such as hydrophobicity (π), electronic effects (σ), and steric parameters (molar refraction, MR). nih.gov These descriptors are then correlated with the observed biological activity using statistical methods. nih.govnih.gov

For instance, a QSAR study on phenoxyacetic and benzyloxyacetic acid derivatives as antisickling agents found that their potency correlated positively with the hydrophobicity and electronic parameters of substituents on the benzene (B151609) ring. nih.gov Another study on phenoxyacetic acid-derived congeners developed QSAR models to predict their biological efficacy, highlighting lipophilicity and polarizability as key determining properties. mdpi.com These models can be used to design new derivatives with enhanced activity and to predict potential toxicity. mdpi.comnih.gov

Table 3: Parameters Used in QSAR Models for Phenoxyacetate Derivatives

| Parameter Type | Description | Relevance |

| Hydrophobic (π) | Measures the lipophilicity of a substituent. | Positively correlated with the antisickling activity of phenoxyacetic acids. nih.gov |

| Electronic (σ) | Represents the electron-donating or -withdrawing nature of a substituent. | Positively correlated with the antisickling activity of phenoxyacetic acids. nih.gov |

| Molar Refraction (MR) | A measure of the volume occupied by a substituent. | Negatively correlated with the antisickling activity of benzyloxyacetic acids. nih.gov |

| Polarizability | The ability of a molecule's electron cloud to be distorted by an electric field. | A key determinant of the biological efficacy of phenoxyacetic acid congeners. mdpi.com |

Prediction of Spectroscopic Features through Computational Methods

Computational methods, particularly DFT, are widely used to predict the spectroscopic features of molecules, such as their infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. mdpi.comresearchgate.net These predictions are valuable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra. mdpi.commdpi.com

For phenoxyacetate derivatives, theoretical calculations of IR and NMR spectra have been performed and compared with experimental data. mdpi.commdpi.com The calculated vibrational frequencies from DFT are often scaled to improve agreement with experimental results. mdpi.comresearchgate.net For example, in a study of chlorinated phenoxyacetic acids, the calculated IR vibration frequencies using the B3LYP/6-311++G(d,p) method were scaled to match the experimental spectra. mdpi.com

Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using computational methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predictions help in assigning the signals in experimental NMR spectra to specific atoms within the molecule. youtube.comyoutube.comyoutube.comyoutube.com The comparison between calculated and experimental spectra provides a powerful tool for structural elucidation and characterization of phenoxyacetate derivatives. mdpi.commdpi.com

Table 4: Comparison of Experimental and Calculated Spectroscopic Data for a Phenoxyacetic Acid Derivative

| Spectroscopic Technique | Experimental Value (cm⁻¹ or ppm) | Calculated Value (cm⁻¹ or ppm) | Assignment |

| IR (KBr) νmax/cm⁻¹ | 1720 | 1719 (scaled) | >C=O stretch mdpi.com |

| IR (KBr) νmax/cm⁻¹ | 3278 | - | -NH- stretch mdpi.com |

| ¹H NMR (DMSO-d₆) δ | 4.84 (s, 2H) | - | -CH₂- mdpi.com |

| ¹³C NMR (DMSO-d₆) δ | 163.51 | - | >C=O mdpi.com |

| ¹³C NMR (DMSO-d₆) δ | 170.51 | - | -CO₂H mdpi.com |

| Data for 2-(2-((2-Benzoylhydrazineylidene)methyl)phenoxy)acetic acid. mdpi.com |

Conformational Analysis and Molecular Dynamics Simulations for Ligand Flexibility

Conformational analysis and molecular dynamics (MD) simulations are computational techniques used to study the flexibility and dynamic behavior of molecules. researchgate.netnih.gov Conformational analysis explores the different spatial arrangements (conformations) of a molecule and their relative energies, while MD simulations provide a time-dependent picture of molecular motion. nih.govresearchgate.net

For phenoxyacetate derivatives, these methods are crucial for understanding how the flexibility of the molecule influences its interaction with biological targets. nih.govresearchgate.net The conformation of the phenoxyacetic acid side chain can vary, being either synclinal or antiperiplanar. researchgate.net Theoretical calculations have shown that the syn-syn conformation is energetically favored for phenoxyacetic acid and its chlorosubstituted derivatives. mdpi.com

MD simulations have been used to study the stability of ligand-protein complexes involving phenoxyacetate derivatives. nih.gov For example, MD simulations of phenoxyacetamide derivatives bound to the DOT1L enzyme showed that the inhibitors could reach a stable equilibrium within the binding site. nih.gov These simulations also provide insights into the flexibility of different parts of the ligand and the protein, which can be important for understanding the binding mechanism and for designing more effective inhibitors. nih.govnih.gov The root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) are common metrics used to analyze the stability and flexibility of the system during an MD simulation. nih.gov

Biochemical Transformations and Metabolic Pathways Involving Phenoxyacetate

Enzymatic Hydrolysis of Phenoxyacetate-Containing Molecules in Biological Systems

Enzymatic hydrolysis is a fundamental biochemical reaction that involves the cleavage of a chemical bond by the addition of water, facilitated by an enzyme. In biological systems, molecules containing a phenoxyacetate (B1228835) moiety can be substrates for such enzymes, leading to the release of phenoxyacetic acid and the corresponding alcohol. This process is particularly relevant in the metabolism of certain antibiotics and herbicides.

One of the most well-documented examples of enzymatic hydrolysis involving a phenoxyacetate-containing molecule is the breakdown of Penicillin V (phenoxymethylpenicillin). Penicillin acylases (also known as penicillin amidases) are enzymes capable of hydrolyzing the amide bond that links the phenoxyacetyl side chain to the 6-aminopenicillanic acid (6-APA) nucleus. This reaction is a critical step in the industrial production of semi-synthetic penicillins, where 6-APA is a key intermediate.

The hydrolysis of phenoxyacetate-containing herbicides is another significant area of research. For instance, chlorinated phenoxyacetate herbicides can be detoxified by bacterial enzymes. nih.gov This process often begins with the enzymatic cleavage of the ether linkage, releasing the corresponding chlorophenol. The stability of phenoxyacetyl cellulose, a support used for immobilizing enzymes, is noted to be resistant to enzymatic hydrolysis, though it can be slowly hydrolyzed at a pH above 8. google.com

The fungus Syncephalastrum racemosum has been shown to catalyze the reduction of carboxylic acids, which can be generated in situ from their corresponding methyl esters through enzymatic hydrolysis. polimi.it This demonstrates the capability of microorganisms to hydrolyze ester derivatives of phenoxyacetic acid. polimi.it

Microbial Degradation Pathways of Related Aromatic Compounds (e.g., Phenylacetate)

While direct microbial degradation pathways for phenoxymethyl (B101242) phenoxyacetate are not extensively documented, the catabolism of the structurally related compound, phenylacetate (B1230308), is well-understood, particularly in bacteria. Phenylacetic acid (PAA) is a central intermediate in the degradation of numerous aromatic compounds, including the amino acid phenylalanine. nih.govnih.gov

The aerobic degradation of phenylacetate is a unique "hybrid" pathway that utilizes CoA thioesters, a feature typically associated with anaerobic metabolism. nih.govasm.org This pathway is found in a significant portion of sequenced bacteria, including model organisms like Escherichia coli and Pseudomonas putida, as well as in gram-positive bacteria like Rhodococcus sp. nih.govasm.org

The key steps in the aerobic phenylacetate degradation pathway are as follows:

Activation: Phenylacetate is first activated to phenylacetyl-CoA (PA-CoA) by the enzyme phenylacetyl-CoA ligase (PaaK). csic.es This step requires ATP.

Ring Epoxidation: The aromatic ring of PA-CoA is activated by a multicomponent oxygenase complex (PaaABCDE), which forms a ring 1,2-epoxide. nih.gov

Isomerization: The epoxide is then isomerized into a seven-membered oxygen-containing heterocyclic ring, an oxepin-CoA, by the enzyme PaaG. nih.gov

Ring Opening: The oxepin (B1234782) ring is hydrolytically cleaved by PaaZ. nih.gov

Further Degradation: The resulting intermediates are further metabolized through β-oxidation-like steps to yield central metabolites like acetyl-CoA and succinyl-CoA, which can then enter the Krebs cycle. pnas.org

The entire process is regulated by a complex system, with the PaaX protein acting as a repressor that responds to the inducer molecule, PA-CoA. nih.govcsic.es

Table 1: Key Enzymes in the Bacterial Phenylacetate Catabolic Pathway

| Enzyme (Gene) | Function | Organism(s) |

| Phenylacetyl-CoA ligase (PaaK) | Activates phenylacetate to phenylacetyl-CoA | Escherichia coli, Pseudomonas putida csic.es |

| Oxygenase Complex (PaaABCDE) | Epoxidation of the phenylacetyl-CoA aromatic ring | Escherichia coli, Pseudomonas sp. nih.gov |

| Isomerase (PaaG) | Isomerizes the epoxide intermediate to an oxepin | Escherichia coli nih.gov |

| Ring-opening hydrolase (PaaZ) | Hydrolytic cleavage of the oxepin ring | Escherichia coli nih.govcsic.es |

| Ring-opening enzyme (PaaN) | Essential for ring opening | Rhodococcus sp. strain RHA1 asm.orgresearchgate.net |

Role of Phenoxyacetate in Natural Biosynthetic Processes

Phenoxyacetate plays a vital role as a precursor in the biosynthesis of certain natural products, most notably penicillin V. The fungus Penicillium chrysogenum is renowned for its ability to produce various penicillins, and the type of penicillin synthesized is determined by the precursor molecule supplied in the fermentation medium. mdpi.com

When Penicillium chrysogenum is supplied with phenoxyacetic acid (POA), it incorporates this molecule as the side chain to produce phenoxymethylpenicillin, commonly known as penicillin V. mdpi.comresearchgate.net The uptake of POA by P. chrysogenum is believed to be a passive diffusion process, with the rate of uptake influenced by the pH of the medium. nih.gov The non-ionic form of the acid is more readily transported across the cell membrane. nih.gov

The biosynthesis of penicillin V from phenoxyacetate involves the following key components:

ACV Tripeptide: The core of the penicillin molecule is derived from the condensation of three amino acids: L-α-aminoadipic acid, L-cysteine, and L-valine, forming the tripeptide δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV). researchgate.net

Isopenicillin N Synthase (IPNS): This enzyme catalyzes the oxidative cyclization of the ACV tripeptide to form isopenicillin N, which contains the characteristic β-lactam ring structure.

Acyl-CoA:Isopenicillin N Acyltransferase (IAT): This is the final enzyme in the pathway. It exchanges the L-α-aminoadipyl side chain of isopenicillin N for a CoA-activated side chain precursor. In the case of penicillin V biosynthesis, phenoxyacetyl-CoA is used, resulting in the formation of penicillin V.

Interestingly, the metabolism of P. chrysogenum has been optimized through classical strain improvement programs, which inadvertently selected for strains with a reduced ability to catabolize another penicillin precursor, phenylacetic acid (PAA). mdpi.comnih.gov This reduction in precursor degradation ensures that more of the supplied side-chain molecule is available for incorporation into the penicillin structure, thereby increasing the yield of the desired antibiotic. nih.gov

Table 2: Key Molecules in the Biosynthesis of Penicillin V

| Molecule | Role |

| Phenoxyacetic Acid (POA) | Exogenous precursor for the phenoxymethyl side chain mdpi.comnih.gov |

| δ-(L-α-aminoadipyl)-L-cysteinyl-D-valine (ACV) | Tripeptide backbone of the penicillin molecule researchgate.net |

| Isopenicillin N | Intermediate with the core β-lactam ring structure |

| Phenoxyacetyl-CoA | Activated form of the side-chain precursor |

| Penicillin V (Phenoxymethylpenicillin) | Final antibiotic product mdpi.com |

Research on "Phenoxymethyl phenoxyacetate" Inconclusive Due to Lack of Scientific Data

A comprehensive review of available scientific literature and chemical databases has revealed no information on the chemical compound specifically named "this compound." Consequently, the generation of a detailed article on its emerging trends and future research directions, as per the requested outline, cannot be fulfilled at this time.

Extensive searches for "this compound," including its chemical structure, CAS number, synthesis methods, biological activities, and computational studies, did not yield any relevant results. Chemical databases and search engines consistently redirect to the closely related but distinct compound, Methyl phenoxyacetate (CAS RN: 2065-23-8), or to the broader class of phenoxyacetic acid derivatives.

This lack of specific data prevents a scientifically accurate and informative discussion on the following topics outlined in the request:

Emerging Trends and Future Directions in Phenoxyacetate Research

Integration of Advanced Computational and Experimental Methodologies for Rational Design:The absence of any research on this molecule means there are no computational or experimental data to analyze or from which to extrapolate future design strategies.

It is possible that "Phenoxymethyl phenoxyacetate" is a misnomer, a theoretical compound that has not yet been synthesized or documented, or an extremely rare substance not indexed in publicly accessible scientific resources.

Therefore, to adhere to the principles of accuracy and to avoid the generation of speculative or unsubstantiated content, the requested article cannot be provided.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |